4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its unique structure incorporating chlorobenzamide, fluorophenyl triazole, and piperidine elements
Properties
IUPAC Name |
4-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-6-4-14(5-7-15)20(29)24-17-8-10-27(11-9-17)21(30)19-13-28(26-25-19)18-3-1-2-16(23)12-18/h1-7,12-13,17H,8-11H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXPTQQJRJBYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may contribute to its efficacy against various bacterial and fungal strains. A study demonstrated that derivatives of triazoles possess promising activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide could be investigated further as a potential antimicrobial agent.
Anti-cancer Properties
The structural characteristics of this compound may also lend themselves to anti-cancer applications. Triazole derivatives have been shown to inhibit tumor growth by affecting microtubule stabilization and disrupting cancer cell proliferation . Studies on similar compounds indicate that modifications in the triazole structure can enhance selectivity towards cancer cells while minimizing toxicity to healthy cells.
Neurological Disorders
Given the piperidine component, there is potential for this compound to be explored in the treatment of neurological disorders. Piperidine derivatives have been implicated in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine . This could make the compound relevant in treating conditions such as depression or anxiety disorders.
Case Studies
Several studies have explored the synthesis and biological evaluation of triazole-containing compounds. For instance:
- Synthesis and Characterization : A study focused on synthesizing various triazole derivatives and evaluating their antimicrobial activities. The findings suggested that certain modifications led to enhanced efficacy against specific microbial strains .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that fluorination patterns on phenyl rings significantly affect the biological activity of triazole derivatives. This insight can guide future modifications of this compound to optimize its pharmacological profile .
Data Tables
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a 3-fluorophenyl group attached to a triazole moiety, which is known for its bioactive properties. The molecular formula is C18H19ClFN5O, with a molecular weight of approximately 373.83 g/mol.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For example:
- Inhibition of PARP1 : Research indicates that triazole derivatives can inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. Compounds with similar structures showed IC50 values ranging from 18 µM to 57.3 µM against various cancer cell lines .
- Mechanism of Action : The mechanism involves the enhancement of apoptosis through the activation of caspases and increased phosphorylation of H2AX, indicating DNA damage response. This suggests that triazole-based compounds may be effective in inducing cell death in cancer cells .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored:
- Antitrypanosomal Activity : In studies evaluating triazole analogs against Trypanosoma cruzi, several compounds demonstrated potent activity with IC50 values significantly lower than standard treatments . This highlights the potential for developing new treatments for Chagas disease.
- Antibacterial Properties : Triazole compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values comparable to established antibiotics like norfloxacin .
Study on Anticancer Efficacy
A specific study involving a series of triazole derivatives examined their effects on MCF-7 breast cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through caspase activation and PARP cleavage .
Study on Antimicrobial Efficacy
Another research effort focused on the efficacy of triazole hybrids against T. cruzi. The study demonstrated that certain analogs could effectively reduce parasite load in vitro while maintaining good bioavailability predictions .
Data Tables
| Activity Type | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | 4-chloro-N-(...)-benzamide | 18 - 57.3 | PARP1 inhibition |
| Antitrypanosomal | Triazole analogs (various) | ≤ 6.20 | Trypanocidal activity |
| Antibacterial | Triazole derivatives | ≤ 2 | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Use 3-fluorophenylacetylene and an azide-functionalized piperidine precursor under inert conditions (N₂ atmosphere) .
- Step 2 : Couple the triazole-piperidine intermediate with 4-chlorobenzoyl chloride via amide bond formation. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to maximize yield .
- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Solvent polarity, catalyst loading (e.g., CuI vs. CuSO₄), and reaction time (12–24 hours) impact yield and purity .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 468.1) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation, particularly triazole-piperidine dihedral angles .
Q. What in vitro assays are recommended for initial biological activity screening?
- Assay Design :
- Target-Based : Test inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays. Use ATP-competitive controls .
- Cell-Based : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 3-chlorophenyl; vary benzamide chloro position) .
- Biological Testing : Compare IC₅₀ across analogs in kinase panels (e.g., Eurofins KinaseProfiler™).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target active sites .
- Key Finding : Bulkier substituents on the triazole ring reduce off-target kinase binding but may lower solubility .
Q. What strategies resolve contradictions in bioassay data between research groups?
- Case Example : If Group A reports IC₅₀ = 2 µM (EGFR) and Group B finds IC₅₀ = 20 µM:
- Variable 1 : Check assay conditions (ATP concentration, pH). Higher ATP (1 mM vs. 10 µM) reduces apparent inhibition .
- Variable 2 : Verify compound stability (e.g., HPLC post-incubation; degradation in DMSO stock?) .
- Variable 3 : Confirm target protein purity (SDS-PAGE) and activity (positive control curves) .
Q. How are in vivo pharmacokinetic (PK) studies structured for this compound?
- Protocol :
- Dosing : Administer 10 mg/kg (IV and oral) in rodent models. Collect plasma at 0, 1, 4, 8, 24 hours .
- Bioanalysis : Quantify via LC-MS/MS. Detect metabolites (e.g., piperidine N-dealkylation) .
- Key Metrics : Oral bioavailability >30%, half-life >4 hours, and brain penetration (logBB >0.3) support CNS drug potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
